

Application of cis-Cyclodecene Derivatives in the Synthesis of Germacrane Sesquiterpenes

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Compound of Interest

Compound Name: *cis-Cyclodecene*

Cat. No.: B1623649

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Introduction: The **cis-cyclodecene** scaffold is a key structural motif present in a diverse array of natural products, particularly within the germacrane family of sesquiterpenes. These ten-membered carbocycles are attractive targets for total synthesis due to their significant biological activities, which include anti-inflammatory, anti-tumor, and cytotoxic properties. However, the construction of the medium-sized cyclodecene ring presents considerable synthetic challenges owing to entropic factors and the potential for competing transannular reactions. This application note details the strategic use of a **cis-cyclodecene** precursor in the total synthesis of (±)-epi-costunolide, a representative germacrane sesquiterpene lactone. The synthesis highlights an efficient approach to the germacrane skeleton, demonstrating the utility of intramolecular cyclization strategies to forge the ten-membered ring.

Key Applications of cis-Cyclodecene in Natural Product Synthesis:

- **Convergent Synthesis:** The pre-formed cyclodecene ring can be strategically functionalized, allowing for a convergent approach to complex natural products.
- **Stereochemical Control:** The geometry of the cis-double bond can influence the stereochemical outcome of subsequent reactions, including transannular cyclizations.
- **Access to Diverse Scaffolds:** The inherent flexibility of the cyclodecene ring allows it to serve as a versatile precursor to a variety of bicyclic and polycyclic systems through stereoselective transannular reactions.

Total Synthesis of (±)-epi-Costunolide: A Case Study

The total synthesis of (±)-epi-costunolide provides a compelling example of the application of a cyclodecene derivative in the construction of a germacrane natural product. A key step in this synthesis is the formation of the ten-membered ring via an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.

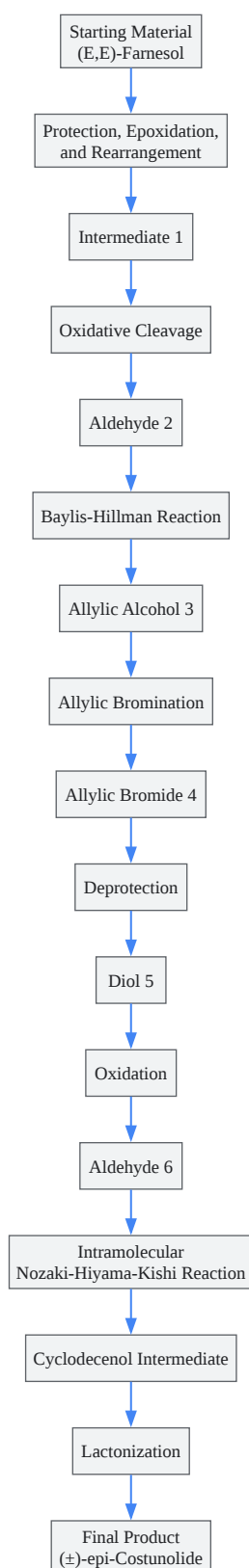
Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of the cyclodecene-containing intermediate and its conversion to (±)-epi-costunolide.

Step	Transformation	Reagents and Conditions	Product	Yield (%)
1	Silyl Protection	TBDPSCI, imidazole, CH ₂ Cl ₂	Silyl-protected alcohol	-
2	Halohydrin Formation	NBS, THF/H ₂ O	Bromohydrin	-
3	Epoxidation	K ₂ CO ₃ , MeOH	Epoxide	49 (over 3 steps)
4	Oxidative Cleavage	H ₅ IO ₆ , NaIO ₄ , THF/H ₂ O	Aldehyde	95
5	Baylis-Hillman Reaction	Methyl acrylate, DABCO, MeOH	Allylic alcohol	81
6	Allylic Bromination	CBr ₄ , PPh ₃ , DIPEA, CH ₂ Cl ₂	Allylic bromide	86
7	Desilylation	HF-pyridine, THF	Diol	-
8	Oxidation	Dess-Martin periodinane, CH ₂ Cl ₂	Aldehyde	87
9	Intramolecular NHK Reaction	CrCl ₂ , NiCl ₂ (cat.), DMF	Cyclodecenol	-
10	Lactonization	DBU, CH ₂ Cl ₂	(±)-epi-Costunolide	45 (over 2 steps)

Experimental Workflow

The overall synthetic strategy for the total synthesis of (±)-epi-costunolide is depicted in the following workflow diagram.



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